Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C15H18N4O5S and its molecular weight is 366.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds similar to Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate have been synthesized and studied for their antimicrobial properties. For instance, a series of pyrimidinone, oxazinone derivatives, and their thioesters have been created using citrazinic acid and evaluated for antimicrobial activity. These compounds exhibit significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Catalytic Synthesis Enhancements
Another area of research involves the efficient synthesis of pyrimidinone derivatives using catalysts. A study demonstrated the use of modified montmorillonite nanostructures as catalysts for the tri-component reaction of ethyl acetoacetate, aldehydes, and thiourea. This method, especially under ultrasonic irradiation, offers excellent yields and short reaction times (Darehkordi & Ghazi, 2015).
Structural Transformations for New Compounds
Research has also been conducted on the structural transformation of related compounds to create new derivatives with potential pharmacological properties. For example, Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a similar complex structure, has been synthesized and further treated to yield various amino-substituted products and fused pyrimidinones, showcasing a versatile approach to creating new heterocyclic compounds (Bevk et al., 2001).
Molecular Imprinting and Biological Evaluation
The potential for creating molecular imprinted polymers (MIPs) using derivatives of pyrimidinone for biological applications has been explored. These MIPs have been investigated for their structure, biological evaluation, and computational calculations, indicating their usefulness in various scientific applications (Fahim & Abu-El Magd, 2021).
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-4-24-11(21)7-17-10(20)8-25-9-5-6-16-13-12(9)14(22)19(3)15(23)18(13)2/h5-6H,4,7-8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSDZMWEUQIEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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